molecular formula C12H13ClO3 B1357319 4-(4-Chlorophenyl)oxane-4-carboxylic acid CAS No. 3648-57-5

4-(4-Chlorophenyl)oxane-4-carboxylic acid

Cat. No. B1357319
CAS RN: 3648-57-5
M. Wt: 240.68 g/mol
InChI Key: YZVUFQFNZWNCPZ-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C12H13ClO3 . It is an impurity of Atovaquone, a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity .


Synthesis Analysis

The synthesis of carboxylic acids like “4-(4-Chlorophenyl)oxane-4-carboxylic acid” often involves oxidations . One method for preparing carboxylic acids involves the hydrolysis of nitriles . The nitrile intermediate in this procedure is generated by an SN2 reaction, in which cyanide anion is a nucleophilic precursor of the carboxyl group . The hydrolysis may be either acid or base-catalyzed .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)oxane-4-carboxylic acid” can be represented by the InChI code: 1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) .


Physical And Chemical Properties Analysis

“4-(4-Chlorophenyl)oxane-4-carboxylic acid” is a powder with a molecular weight of 240.69 .

Scientific Research Applications

Environmental Impact and Toxicology

The environmental impact and potential toxicity of chlorophenoxy compounds, which include 4-(4-Chlorophenyl)oxane-4-carboxylic acid, have been extensively studied. For instance, a systematic review discussed the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, highlighting their widespread use as herbicides and the associated risks such as non-Hodgkin's lymphoma and leukemia. The review concluded that, despite plausible hypotheses for carcinogenic modes of action, environmental exposures to these compounds are not sufficient to establish a causal relationship with cancer, although certain genetic polymorphisms may increase susceptibility to the toxic effects in occupational settings (Stackelberg, 2013).

Biocatalyst Inhibition and Biotechnological Applications

The inhibitory effects of carboxylic acids, including 4-(4-Chlorophenyl)oxane-4-carboxylic acid, on microbes used in the production of renewable chemicals and fuels have been reviewed. These acids are known to damage cell membranes and decrease the internal pH of microbes, affecting their productivity in industrial processes. The review suggests metabolic engineering strategies to enhance microbial tolerance and improve industrial performance, considering the potential applications of these compounds in biotechnology (Jarboe et al., 2013).

Environmental Remediation

Studies have also focused on the treatment of wastewater containing chlorophenoxy compounds, including 4-(4-Chlorophenyl)oxane-4-carboxylic acid. These compounds, often found in pesticide industry wastewater, pose significant environmental risks if not adequately treated. Biological processes, such as membrane bioreactors, and granular activated carbon have shown efficacy in removing these pollutants from wastewater, suggesting their importance in environmental remediation efforts (Goodwin et al., 2018).

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

“4-(4-Chlorophenyl)oxane-4-carboxylic acid” is a novel building block for research . Its future directions could involve its use in the synthesis of new compounds or its potential applications in various fields of research.

properties

IUPAC Name

4-(4-chlorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVUFQFNZWNCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587948
Record name 4-(4-Chlorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)oxane-4-carboxylic acid

CAS RN

3648-57-5
Record name 4-(4-Chlorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-chlorophenyl)acetonitrile (1.15 g, 7.59 mmol) in DMF (11.5 mL) at 10° C., was added sodium tert-butoxide (0.80 g, 8.34 mmol). The resulting mixture was aged for 10 minutes and then treated with bis(2-chloroethyl)ether (1.19 g, 8.34 mmol). The mixture was aged at 10° C. for 1 hour, warmed to ambient temperature and treated with a second portion of sodium tert-butoxide (0.80 g, 8.34 mmol). After 10 minutes, the mixture was quenched with a 1.0M H3PO4 solution and extracted with EtOAc (2×25 mL). The combined extracts were washed with saturated brine, dried (MgSO4), and concentrated in vacuo to give a brown solid. The product was dissolved in 1,4-dioxane (5 mL) and treated with a 9.0M H2SO4 solution at 100° C. for 48 hours. The cooled mixture was then brought to pH=10 and extracted with diethyl ether (2×25 mL). The aqueous phase was acidified to pH=2 with 5N HCl, and the resulting precipitate was collected by vacuum filtration. The solid was dried under vacuum at 50° C. overnight. MS m/e=241.2 (M+H)+.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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